1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
Description
1-[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine is a cyclobutane-based primary amine featuring a 5-methylpyridin-2-yl substituent. The methyl group at the 5-position of the pyridine enhances lipophilicity, while the cyclobutane ring introduces conformational flexibility compared to smaller cycloalkanes like cyclopropane .
Properties
IUPAC Name |
[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYTXEWBBXUBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The 5-methylpyridin-2-yl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Attachment of the Methanamine Group:
Industrial Production Methods
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic reactions with alkyl halides and acylating agents:
Mechanistic Notes :
-
Alkylation proceeds via an SN2 mechanism, with the amine acting as a nucleophile.
-
Acylation involves the formation of an intermediate mixed anhydride, followed by nucleophilic attack.
Condensation with Carbonyl Compounds
The amine participates in Schiff base formation with aldehydes/ketones:
Key Data :
-
Reactions exhibit stereoselectivity, favoring the E-isomer due to steric hindrance from the cyclobutane ring .
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under radical or acidic conditions:
Structural Impact :
-
Ring-opening products retain the pyridine moiety, enabling further functionalization.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring directs electrophiles to the 3- and 5-positions due to the electron-withdrawing nitrogen and methyl group:
Electronic Effects :
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal ions:
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 4h | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalytic oxidation studies | |
| PdCl₂ | DMF, 80°C, 8h | [PdCl₂(L)] | Cross-coupling catalysis |
Stability :
Oxidation Reactions
The amine group is oxidized to nitro or imine derivatives under controlled conditions:
Challenges :
-
Over-oxidation to nitriles occurs with excess KMnO₄, necessitating precise stoichiometry.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Optimization :
Scientific Research Applications
Chemical Properties and Structure
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is characterized by its unique cyclobutyl structure combined with a pyridine moiety. The molecular formula is , indicating the presence of both nitrogen atoms and a complex carbon framework that contributes to its biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating various disorders. Research indicates that it may act on neurotransmitter systems, making it a candidate for conditions like anxiety and depression. Specifically, it has shown promise in modulating serotonin receptors, which are critical in mood regulation.
Table 1: Summary of Pharmaceutical Applications
Anticancer Research
Preliminary studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, studies reported IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating significant potential for therapeutic development.
Neuropharmacology
The compound's interaction with neurotransmitter systems suggests applications in neuropharmacology. Research indicates it may enhance cognitive function and memory retention, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's disease.
Table 2: Neuropharmacological Effects
Mechanism of Action
The mechanism of action of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Comparison of Cycloalkane-Based Methanamine Derivatives
Key Observations:
Functional Group Modifications
Table 2: Derivatives with Piperazine and Ether Substituents
Key Observations:
- Piperazine Derivatives: These analogs () exhibit enhanced solubility due to the basic piperazine moiety, which could improve pharmacokinetic profiles.
- Ether Substituents : The isopropoxy group in introduces polarity, which may affect membrane permeability compared to the target compound’s amine group .
Biological Activity
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a cyclobutyl ring linked to a 5-methylpyridin-2-yl moiety and a methanamine group. This configuration imparts distinct steric and electronic properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to affect several key biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : By interacting with various receptors, it can influence signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Data
Recent studies have provided insights into the biological activities of this compound. Below is a summary table of its inhibitory effects against different biological targets:
| Target | IC50 (µM) | Effect |
|---|---|---|
| SENP1 | 24 | Inhibition of SUMOylation |
| FGFR1 | <4.1 | Antiproliferative activity |
| Mycobacterium tuberculosis | <6.9 | Antimicrobial activity |
Case Studies
- Inhibition of SENP1 : A study demonstrated that this compound acts as a potent inhibitor of SENP1, showing an IC50 value of 24 µM. This inhibition was associated with significant effects on SUMOylation processes, which are critical for regulating protein function in various cellular contexts .
- Antiproliferative Effects : In cellular assays, the compound exhibited strong antiproliferative effects against cancer cell lines, particularly through its interaction with the FGFR pathway, where it showed IC50 values less than 4.1 nM .
- Antimycobacterial Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, displaying an MIC value of approximately 6.9 µM, indicating significant potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
